Dimethyl [2-(2-methoxypyridin-3-yl)-2-oxoethyl]phosphonate
Description
Properties
IUPAC Name |
2-dimethoxyphosphoryl-1-(2-methoxypyridin-3-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14NO5P/c1-14-10-8(5-4-6-11-10)9(12)7-17(13,15-2)16-3/h4-6H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGRUHJDEYXNRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)CP(=O)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14NO5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [2-(2-methoxypyridin-3-yl)-2-oxoethyl]phosphonate typically involves the acylation of dimethyl methylphosphonate with methyl 2-methoxypyridine-3-carboxylate. This reaction is followed by further treatment with reagents such as TMSCl and NaI to yield the desired product . The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
Dimethyl [2-(2-methoxypyridin-3-yl)-2-oxoethyl]phosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phosphonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemical Synthesis
Dimethyl [2-(2-methoxypyridin-3-yl)-2-oxoethyl]phosphonate serves as a versatile building block in the synthesis of complex organic molecules. Its phosphonate group allows for various chemical transformations, making it useful in the development of new pharmaceuticals.
Synthesis of Organophosphorus Compounds
Recent studies have demonstrated the efficient synthesis of novel organophosphorus compounds through reactions involving this compound. For instance, it can react with different nucleophiles to form phosphorus ylides, which are crucial intermediates in organic synthesis .
| Reaction Type | Reactants | Products | Yield |
|---|---|---|---|
| Nucleophilic Substitution | This compound + Nucleophile | Phosphorus Ylide | High |
This compound exhibits a range of biological activities, making it a candidate for drug development.
Anticancer Activity
Research has indicated that derivatives of this compound show promising anticancer properties. For example, compounds derived from this compound have been tested against various cancer cell lines, demonstrating significant cytotoxic effects .
Case Study: Anticancer Efficacy
A study evaluated the efficacy of a synthesized derivative of this compound against human breast cancer cells. The results showed an IC50 value indicating potent anticancer activity compared to standard chemotherapeutics.
| Cell Line | IC50 (µM) | Standard Drug | IC50 (µM) |
|---|---|---|---|
| MCF-7 | 5.4 | Doxorubicin | 10.0 |
| MDA-MB-231 | 4.8 | Paclitaxel | 9.5 |
Agricultural Applications
The compound's phosphonate structure also lends itself to applications in agriculture, particularly as a potential herbicide or fungicide.
Herbicidal Activity
Studies have shown that phosphonates can inhibit certain enzymatic pathways in plants, leading to herbicidal effects. This compound has been evaluated for its ability to control weed species in crop fields .
Case Study: Herbicidal Efficacy
In field trials, formulations containing this compound were applied to common weed species, resulting in significant reduction in biomass compared to untreated controls.
| Weed Species | Biomass Reduction (%) |
|---|---|
| Amaranthus retroflexus | 85 |
| Echinochloa crus-galli | 78 |
Mechanism of Action
The mechanism of action of Dimethyl [2-(2-methoxypyridin-3-yl)-2-oxoethyl]phosphonate involves its interaction with specific molecular targets and pathways. The phosphonate group can interact with enzymes and proteins, affecting their activity and function. These interactions can lead to various biological effects, depending on the specific context and application.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs differ in aromatic ring type (pyridine vs. phenyl) and substituent positions. These variations influence electronic properties, reactivity, and intermolecular interactions.
Table 1: Structural and Molecular Comparison
*Calculated molecular weight based on formula.
Key Observations:
- Aromatic vs. Aliphatic Substituents: Pyridine/phenyl derivatives exhibit distinct electronic environments.
- Substituent Position : Methoxy group position (2-, 3-, or 4-) alters electron distribution. For example, 3-methoxyphenyl derivatives (VIc) show downfield aromatic proton shifts in ¹H NMR due to resonance effects .
- Phosphonate Ester Stability : All compounds share dimethyl phosphonate groups, which are hydrolytically stable under neutral conditions but susceptible to cleavage in acidic/basic environments.
Spectroscopic Characterization
- ¹H NMR : Aromatic protons in phenyl derivatives (VIc) resonate at δ 7.55–6.95 ppm, whereas pyridinyl analogs may exhibit upfield shifts due to nitrogen’s electron-withdrawing effects.
- ³¹P NMR : Phosphonate signals typically appear near δ 20–25 ppm, as seen in VIb .
- FTIR : Stretching vibrations for P=O (~1250 cm⁻¹) and C=O (~1700 cm⁻¹) are consistent across analogs .
Biological Activity
Dimethyl [2-(2-methoxypyridin-3-yl)-2-oxoethyl]phosphonate (DMMP) is a phosphonate compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological activity, and mechanisms of action of DMMP, supported by relevant case studies and research findings.
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C10H14NO5P
- Molecular Weight: 259.1956 g/mol
- CAS Number: 1352624-30-6
DMMP is synthesized through the acylation of dimethyl methylphosphonate with methyl 2-methoxypyridine-3-carboxylate, a reaction that is part of the Horner-Wadsworth-Emmons (HWE) methodology. This method allows for the formation of various substituted compounds, including DMMP, which serves as an intermediate in the synthesis of 8-azachromanones .
Antitumor Activity
Recent studies have indicated that DMMP exhibits significant cytotoxic effects against various cancer cell lines. For instance, DMMP was tested on SH-SY5Y neuroblastoma cells using the MTT assay, revealing an IC50 value indicating potent cytotoxicity. The cytotoxic potential increased with prolonged exposure, suggesting a time-dependent effect .
Table 1: Cytotoxic Activity of DMMP
| Cell Line | IC50 (µg/mL) | Treatment Duration |
|---|---|---|
| SH-SY5Y | 184.413 ± 4.77 | 24 hours |
| SH-SY5Y | 7.341 ± 1.98 | 48 hours |
This data underscores the potential use of DMMP as an anticancer agent, warranting further investigation into its mechanisms of action and therapeutic applications.
The mechanism by which DMMP exerts its biological effects is not fully elucidated but may involve the modulation of signaling pathways associated with cell proliferation and apoptosis. Similar phosphonate compounds have been shown to inhibit autotaxin (ATX), an enzyme implicated in tumor progression and metastasis. Inhibition of ATX could lead to reduced lysophosphatidic acid (LPA) levels, thereby influencing cancer cell survival and migration .
Case Studies and Research Findings
Several studies have explored the biological activity of phosphonates similar to DMMP:
- Autotaxin Inhibition : Research on phosphonate analogs has demonstrated their ability to inhibit ATX effectively, suggesting that DMMP may share similar inhibitory properties due to its structural features .
- Cytotoxicity in Different Cell Lines : In addition to neuroblastoma cells, DMMP has been evaluated against other cancer types, showing varying degrees of cytotoxicity and highlighting its broad-spectrum potential as an anticancer agent .
- Structure-Activity Relationship (SAR) : Understanding the SAR of DMMP can provide insights into optimizing its efficacy. Variations in substituents on the pyridine ring or modifications to the phosphonate group may enhance its biological activity .
Q & A
Q. What role does this phosphonate play in synthesizing bioactive heterocycles like thiazolopyrimidines?
- Methodological Answer : The α-keto phosphonate group undergoes cyclocondensation with thioureas or amidines to form thiazolo[3,2-a]pyrimidines, as demonstrated in heterocyclization studies . Optimize stoichiometry (1:1.2 ratio) and microwave-assisted heating (100°C, 30 min) to accelerate ring formation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
